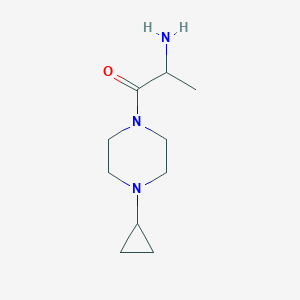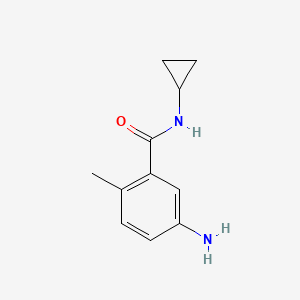![molecular formula C12H18N2O B1464406 [1-(2-Aminophenyl)piperidin-2-yl]methanol CAS No. 1251056-09-3](/img/structure/B1464406.png)
[1-(2-Aminophenyl)piperidin-2-yl]methanol
Overview
Description
[1-(2-Aminophenyl)piperidin-2-yl]methanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and biologically active compounds. The presence of both an amino group and a hydroxyl group in this compound makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, some piperidine derivatives have been designed as inhibitors for certain kinases . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Aminophenyl)piperidin-2-yl]methanol typically involves the reaction of 2-aminobenzylamine with piperidin-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation in the presence of palladium or platinum catalysts can also be employed to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(2-Aminophenyl)piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines, alcohols.
Substitution: N-substituted piperidines, N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Aminophenyl)piperidin-2-yl]methanol is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of complex molecular architectures.
Biology
In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool in the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of drugs targeting neurological disorders and cancer.
Industry
In the industrial sector, the compound is used in the production of agrochemicals and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine used in the synthesis of various pharmaceuticals.
2-Aminobenzylamine: An aromatic amine used as an intermediate in organic synthesis.
Piperidin-2-one: A lactam used in the synthesis of piperidine derivatives.
Uniqueness
[1-(2-Aminophenyl)piperidin-2-yl]methanol is unique due to the presence of both an amino group and a hydroxyl group, which allows for diverse chemical modifications. This dual functionality makes it a versatile intermediate in the synthesis of complex molecules with potential biological activity.
Properties
IUPAC Name |
[1-(2-aminophenyl)piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-6-1-2-7-12(11)14-8-4-3-5-10(14)9-15/h1-2,6-7,10,15H,3-5,8-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMMIWPLCXLUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one](/img/structure/B1464324.png)
![5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1464326.png)

![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464330.png)

![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1464333.png)


![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464336.png)
![methyl({[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1464341.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)


